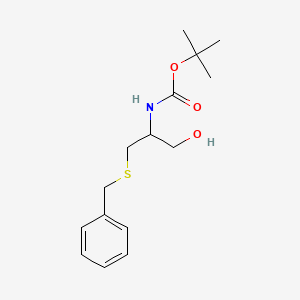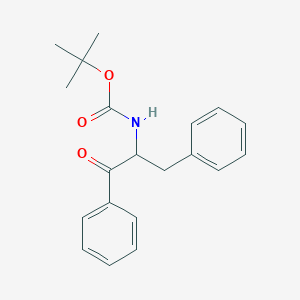
2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The anthracene moiety can be introduced via a Friedel-Crafts alkylation reaction, where anthracene is reacted with a tert-butyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Coupling with Pyridine:
- The final step involves coupling the anthracene-substituted benzoxaphosphole with pyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
- This reaction typically requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate, K2CO3), and a suitable solvent (e.g., toluene or dimethylformamide, DMF).
Industrial Production Methods:
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and minimize costs. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Benzoxaphosphole Ring:
- The benzoxaphosphole ring can be synthesized by reacting a suitable phenol derivative with a phosphorus trichloride (PCl3) in the presence of a base such as triethylamine (Et3N).
- The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
化学反応の分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction:
- Reduction reactions can target the benzoxaphosphole ring, converting it to a phosphine oxide.
- Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution:
- The compound can participate in electrophilic aromatic substitution reactions, particularly at the anthracene and pyridine rings.
- Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry:
- As a ligand in coordination chemistry, the compound can form complexes with various metal ions, which can be used as catalysts in organic synthesis.
Biology:
- The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine:
- Its photophysical properties could be exploited in the development of diagnostic imaging agents or photodynamic therapy agents.
Industry:
- The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.
作用機序
The mechanism by which 2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine exerts its effects depends on its application:
As a Ligand: The compound coordinates with metal ions through its phosphorus and nitrogen atoms, forming stable complexes that can catalyze various organic reactions.
In Photonics: The compound absorbs light and undergoes electronic transitions, which can be harnessed in light-emitting devices.
In Biology: The compound may interact with biological targets through non-covalent interactions, such as hydrogen bonding and π-π stacking, affecting the function of proteins or nucleic acids.
類似化合物との比較
- 4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- 2-(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine
Comparison:
- Uniqueness: The presence of both the anthracene moiety and the benzoxaphosphole ring in 2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine provides a unique combination of photophysical and electronic properties that are not found in simpler analogs.
- Applications: While similar compounds may also be used as ligands or in organic electronics, the specific structure of this compound may offer enhanced stability, selectivity, and efficiency in its applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C30H26NOP |
|---|---|
分子量 |
447.5 g/mol |
IUPAC名 |
2-(4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl)pyridine |
InChI |
InChI=1S/C30H26NOP/c1-30(2,3)33-28-24(15-10-17-26(28)32-29(33)25-16-8-9-18-31-25)27-22-13-6-4-11-20(22)19-21-12-5-7-14-23(21)27/h4-19,29H,1-3H3 |
InChIキー |
OOWWKYOGZURVKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate](/img/structure/B13388626.png)
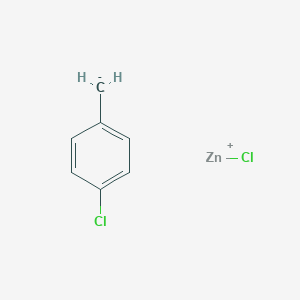
![6-Bromo-2-(3-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13388638.png)
![4-amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13388639.png)
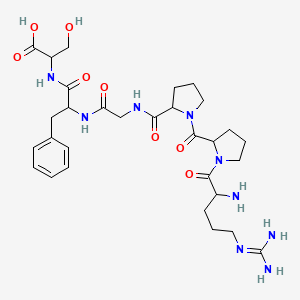
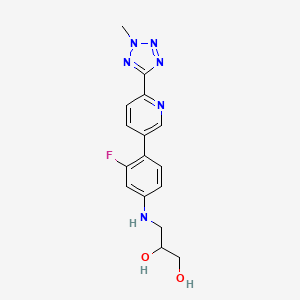
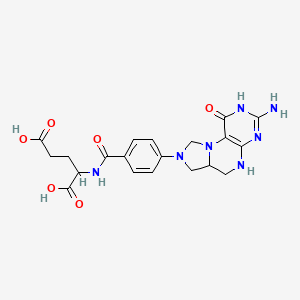
![4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,2-dihydropyrimidin-2-one](/img/structure/B13388670.png)
![N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide](/img/structure/B13388675.png)
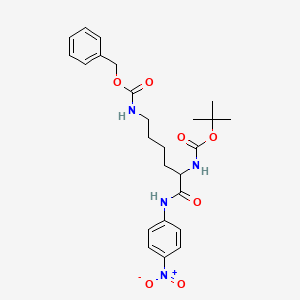
![(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13388690.png)
![1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one](/img/structure/B13388693.png)
